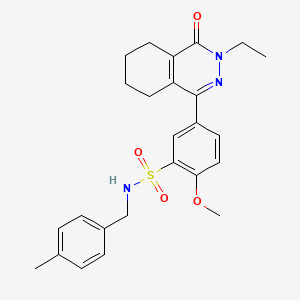![molecular formula C20H18ClNO3 B11303880 4-[({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11303880.png)
4-[({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)methyl]benzoic acid is a complex organic compound that features a furan ring, a benzoic acid moiety, and a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)methyl]benzoic acid typically involves multiple steps. One common approach is to start with the chlorination of a methylphenyl furan derivative, followed by a series of reactions including amination and benzoic acid formation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
4-[({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-[({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)methyl]benzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or material science .
Comparison with Similar Compounds
Similar Compounds
Tolfenamic acid: 2-(3-Chloro-2-methylanilino)benzoic acid, which shares structural similarities but differs in its specific functional groups and applications.
Indole derivatives: Compounds containing the indole nucleus, which have diverse biological activities and applications.
Uniqueness
4-[({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)methyl]benzoic acid is unique due to its combination of a furan ring, chlorinated phenyl group, and benzoic acid moiety. This structural complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C20H18ClNO3 |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
4-[[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C20H18ClNO3/c1-13-17(3-2-4-18(13)21)19-10-9-16(25-19)12-22-11-14-5-7-15(8-6-14)20(23)24/h2-10,22H,11-12H2,1H3,(H,23,24) |
InChI Key |
OXHUCBXIMCBNLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)CNCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B11303797.png)
![2,4-dihydroxy-6-methyl-N-[3-(propan-2-yloxy)propyl]pyrimidine-5-sulfonamide](/img/structure/B11303800.png)
![5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11303821.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide](/img/structure/B11303828.png)
![5,7-dimethyl-2-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B11303832.png)
![N-(4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11303837.png)
![2-(2,4-difluorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11303848.png)
![N-(2-fluorophenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11303852.png)
![N-(4-fluorobenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11303853.png)

![2-{2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11303863.png)
![6-methyl-7-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11303872.png)
![N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine](/img/structure/B11303875.png)

